N-异丙基-3-苯基吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

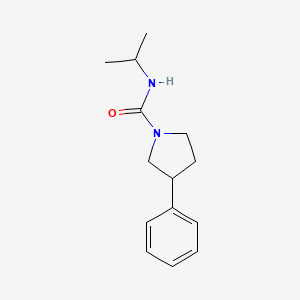

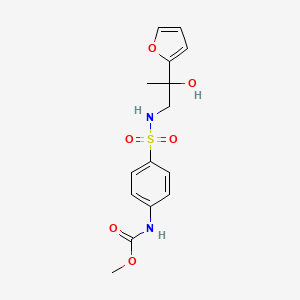

“N-isopropyl-3-phenylpyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “N-isopropyl-3-phenylpyrrolidine-1-carboxamide” likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include phenyl and carboxamide groups .科学研究应用

黑皮素受体-4配体

N-异丙基-3-苯基吡咯烷-1-甲酰胺衍生物因其作为黑皮素受体-4配体的潜力而被探索。研究表明,这些衍生物的特定异构体对黑皮素受体-4表现出显着的亲和力,表明它们在针对与该受体相关的病症(例如肥胖和代谢综合征)的治疗开发中具有潜在用途。Tran 等人 (2008) 基于 3-苯基丙酰胺对 3-芳基吡咯烷-2-甲酰胺衍生物进行的研究,强调了在所研究的四个立体异构体中,2R,3R-吡咯烷异构体的强亲和力 (Tran 等人,2008)。

PARP 抑制剂

苯基吡咯烷和苯基哌啶取代的苯并咪唑甲酰胺衍生物,包括 N-异丙基-3-苯基吡咯烷-1-甲酰胺结构,已被确定为有效的聚(ADP-核糖)聚合酶 (PARP) 抑制剂。这些化合物对 PARP 酶和细胞测定表现出优异的效力,使其成为通过抑制 DNA 修复途径来治疗癌症的候选药物。Penning 等人 (2010) 开发了一系列此类抑制剂,产生了在癌症模型中具有个位数纳摩尔细胞效力和显着体内功效的化合物 (Penning 等人,2010)。

钴催化的偶联反应

N-异丙基-3-苯基吡咯烷-1-甲酰胺衍生物的反应性已用于钴催化的偶联反应中。具体而言,这些化合物可以在钴催化剂存在下使用格氏试剂进行邻位烷基化。当 N-异丙基甲酰胺用作底物时,这种方法提供了一种合成复杂分子的直接方法,包括选择性地生产单烷基化产物。该反应展示了 N-异丙基-3-苯基吡咯烷-1-甲酰胺衍生物在合成有机化学和药物合成中的潜力 (Chen 等人,2011)。

生物工程应用

N-异丙基-3-苯基吡咯烷-1-甲酰胺衍生物已在生物工程中找到应用,特别是在热响应聚合物的开发中。例如,聚(N-异丙基丙烯酰胺)衍生物具有相似的 N-异丙基基团,因其在生物工程应用中的独特性能而被广泛研究,例如药物递送、细胞片工程以及生物细胞和蛋白质的无损释放。Cooperstein 和 Canavan (2010) 强调了这些材料在研究细胞外基质、肿瘤球体形成和细胞操作中的广泛应用 (Cooperstein & Canavan,2010)。

作用机制

Target of Action

The primary target of 3-phenyl-N-(propan-2-yl)pyrrolidine-1-carboxamide is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that can be activated by a variety of exogenous and endogenous physical and chemical stimuli, including heat, low pH, and capsaicin . It plays a crucial role in the transmission of nociceptive signals from the peripheral to the central nervous system (CNS) .

Mode of Action

3-phenyl-N-(propan-2-yl)pyrrolidine-1-carboxamide acts as a TRPV1 antagonist . By binding to the TRPV1 receptors, it inhibits the transmission of nociceptive signals from the peripheral to the CNS . This inhibition provides a new strategy for pain relief .

Biochemical Pathways

It is known that the antagonism of trpv1 can lead to the inhibition of pain signal transmission . This suggests that the compound may affect pathways related to pain perception and signal transduction.

Pharmacokinetics

The compound has shown excellent CNS penetration, with a brain/plasma ratio of 1.66 . This indicates that it can effectively cross the blood-brain barrier and exert its effects within the CNS. It also has good bioavailability , which means it can be efficiently absorbed and utilized by the body.

Result of Action

The antagonistic action of 3-phenyl-N-(propan-2-yl)pyrrolidine-1-carboxamide on TRPV1 receptors leads to the inhibition of nociceptive signal transmission . This results in a potential relief of pain . Importantly, the compound has shown no side effects of hyperthermia , which is a common adverse effect associated with many TRPV1 antagonists.

属性

IUPAC Name |

3-phenyl-N-propan-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11(2)15-14(17)16-9-8-13(10-16)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENRZAURNKMSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2944774.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)

![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)

![5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2944785.png)

![tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B2944787.png)

![6-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B2944789.png)